molecular formula C4H8BrNO3 B8486964 3-Bromo-2-nitrobutan-1-ol CAS No. 63186-91-4

3-Bromo-2-nitrobutan-1-ol

Cat. No.: B8486964
CAS No.: 63186-91-4
M. Wt: 198.02 g/mol
InChI Key: AFOLGVOZNOKVFV-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrobutan-1-ol (C₄H₈BrNO₃) is a halogenated nitro alcohol featuring a four-carbon chain with functional groups at positions 1 (hydroxyl), 2 (nitro), and 3 (bromine).

Properties

CAS No.

63186-91-4

Molecular Formula

C4H8BrNO3

Molecular Weight

198.02 g/mol

IUPAC Name

3-bromo-2-nitrobutan-1-ol

InChI

InChI=1S/C4H8BrNO3/c1-3(5)4(2-7)6(8)9/h3-4,7H,2H2,1H3

InChI Key

AFOLGVOZNOKVFV-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-2-nitro-1,3-propanediol

Key Differences :

  • Structure : Contains two hydroxyl groups (positions 1 and 3) and a nitro group at position 2, compared to the single hydroxyl and nitro groups in 3-bromo-2-nitrobutan-1-ol.
  • Physical Properties :
    • Molecular Weight: 199.99 g/mol (vs. ~212.02 g/mol for this compound, estimated).
    • Solubility: Highly soluble in water, alcohol, and ethyl acetate; partially soluble in benzene and chloroform .
    • Boiling Point: 120–122°C .
  • Reactivity : The dual hydroxyl groups enhance hydrogen bonding and stability in aqueous environments, making it a preservative in industrial applications. The nitro group likely participates in redox reactions, similar to the target compound .

3-Bromo-2-methylpropan-1-ol

Key Differences :

  • Structure : Replaces the nitro group in this compound with a methyl group at position 2.
  • Physical Properties: Molecular Weight: 153.02 g/mol (vs. ~212.02 g/mol for the target compound). Boiling Point: Not explicitly listed in the evidence, but lower than nitro-containing analogs due to reduced polarity .
  • Applications : Primarily serves as a synthetic intermediate in pharmaceuticals and agrochemicals. The absence of a nitro group reduces electrophilicity but increases lipophilicity .

3-Bromo-2-(bromomethyl)-1-propanol

Key Differences :

  • Structure : Contains two bromine atoms (positions 3 and bromomethyl at position 2) instead of a nitro group.
  • Physical Properties: Molecular Weight: 231.92 g/mol (C₄H₈Br₂O). Solubility: Limited data, but bromine’s electronegativity suggests moderate polarity .
  • Likely used in flame retardants or crosslinking agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Boiling Point (°C)
This compound C₄H₈BrNO₃ ~212.02 (estimated) -OH, -NO₂, -Br Likely polar solvents (e.g., EtOAc) Not reported
2-Bromo-2-nitro-1,3-propanediol C₃H₆BrNO₄ 199.99 -OH (×2), -NO₂, -Br Water, alcohol, EtOAc 120–122
3-Bromo-2-methylpropan-1-ol C₄H₉BrO 153.02 -OH, -Br, -CH₃ Organic solvents (e.g., chloroform) Not reported
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O 231.92 -OH, -Br (×2) Limited data Not reported

Research Findings and Implications

  • Toxicity : Brominated alcohols (e.g., 3-bromo-2-methylpropan-1-ol) may exhibit higher environmental persistence due to halogen stability .
  • Applications : Nitro-containing analogs are preferred in preservatives or explosives, whereas brominated variants are utilized in synthesis or flame retardants .

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